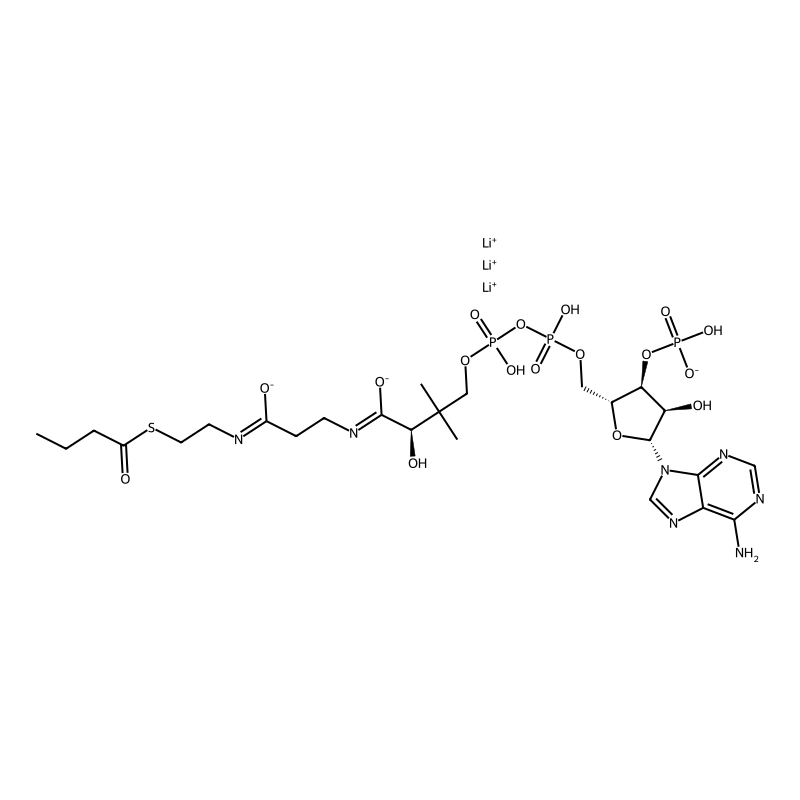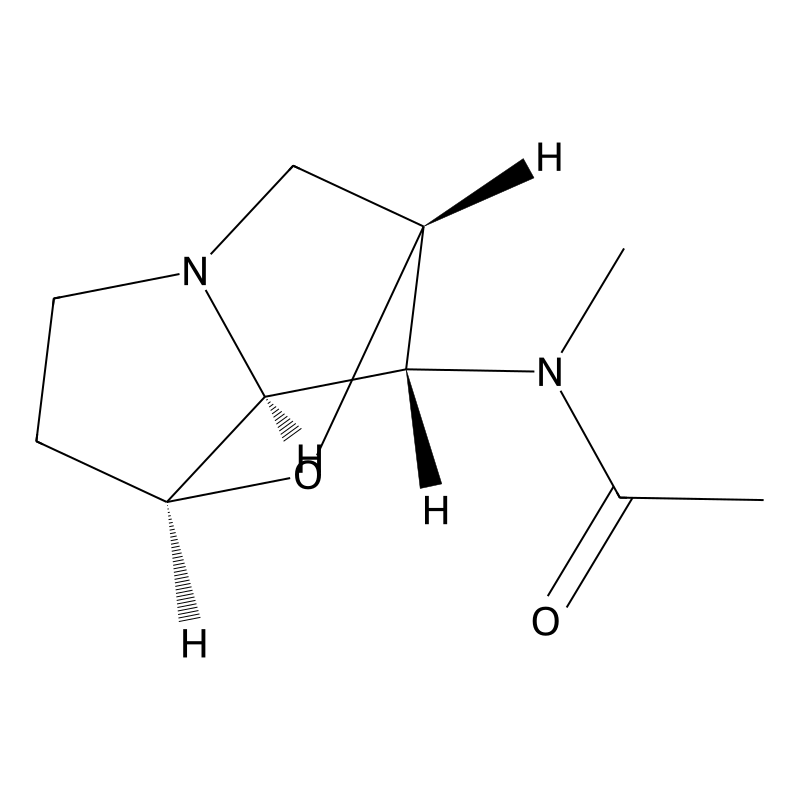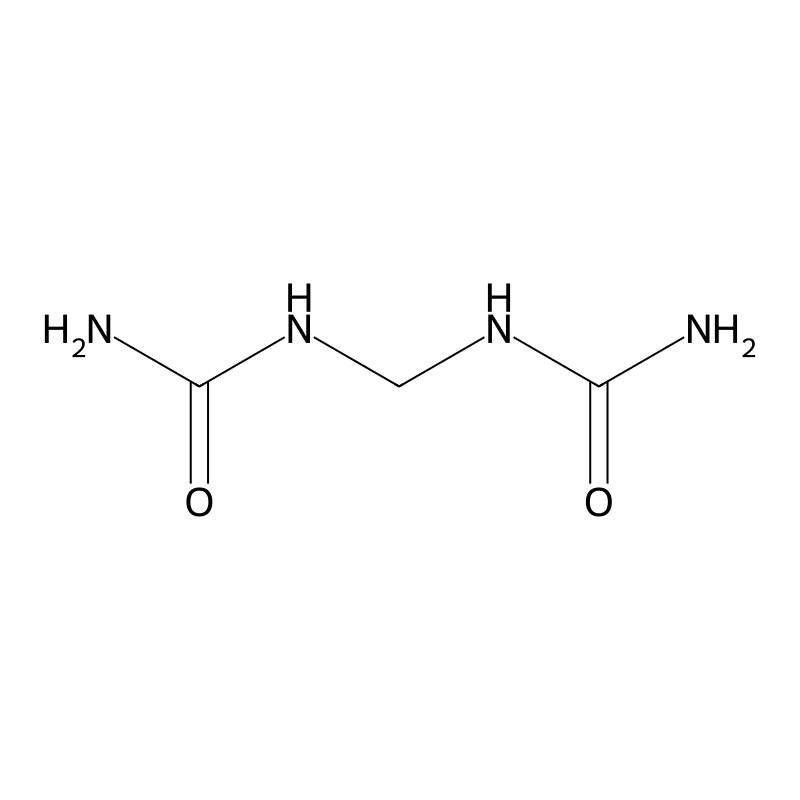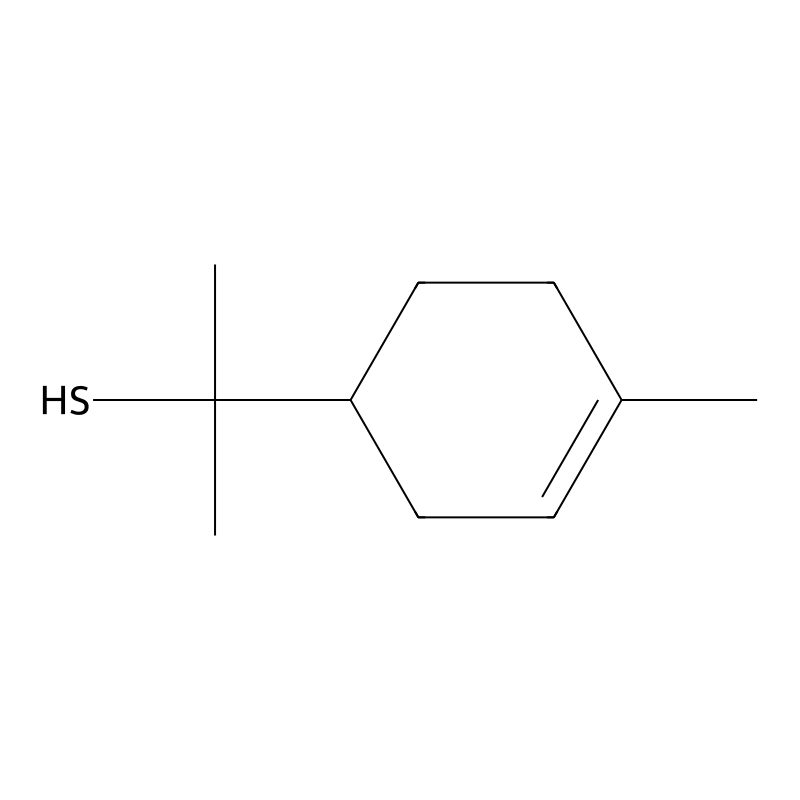Butyryl Coenzyme A lithium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Substrate for Enzymes:
- Butyryl-CoA Dehydrogenase: Butyryl-CoA serves as a primary substrate for the enzyme Butyryl-CoA Dehydrogenase. This enzyme plays a crucial role in the breakdown of butyrate, a short-chain fatty acid produced by gut bacteria []. By studying the interaction between Butyryl-CoA and this enzyme, researchers can gain insights into butyrate metabolism and its potential health benefits.
Investigating Lipid Metabolism:
- Role in Lipid and Butanoate Metabolism: Butyryl-CoA is directly involved in both lipid metabolism, the process by which fats are processed in the body, and butanoate metabolism, the breakdown of butyrate []. Researchers can utilize Butyryl-CoA to study these metabolic pathways, understand how they interact, and explore potential therapeutic targets for diseases linked to lipid or gut health.
Substrate for Lipases and Alternative Pathways:
- Substrate for Lipases: Butyryl-CoA can act as a substrate for various lipases, enzymes responsible for fat breakdown []. This allows researchers to investigate the activity and specificity of these lipases, providing valuable information on how different fats are processed in the body.
- Alternate Substrate for 4-hydroxybutyrate CoA-transferase: Butyryl-CoA can also function as an alternative substrate for the enzyme 4-hydroxybutyrate CoA-transferase []. Studying this alternative pathway can shed light on cellular metabolism and the potential roles of this enzyme in other processes.
Histone Butyrylation Studies:
- Investigating Histone Modification: Recent research suggests a role for Butyryl-CoA in a newly discovered process called histone butyrylation, a type of post-translational histone modification []. By using Butyryl-CoA, researchers can explore the mechanisms and functional consequences of this modification, potentially leading to a better understanding of gene regulation and cellular function.
Butyryl Coenzyme A lithium salt is an organic compound derived from butyric acid and coenzyme A. It is classified as a short-chain acyl Coenzyme A derivative, specifically known for its role in various metabolic pathways. The compound has the chemical formula C15H27LiN7O17P3S and is recognized by its CAS number 102282-28-0. This compound is soluble in water and exhibits a high degree of purity, often exceeding 90% in commercial preparations .
- Acylation Reactions: It serves as a substrate for acyltransferases, facilitating the transfer of the butyryl group to various acceptors.
- Dehydrogenation: Butyryl Coenzyme A can be oxidized to butyryl Coenzyme A dehydrogenase, playing a crucial role in fatty acid metabolism.
- Thioester Hydrolysis: The thioester bond in butyryl Coenzyme A can undergo hydrolysis, releasing butyric acid and coenzyme A, which are essential for various metabolic pathways .
Butyryl Coenzyme A lithium salt is involved in several biological processes:
- Fatty Acid Metabolism: It plays a significant role in the metabolism of fatty acids, particularly in the synthesis and degradation of medium-chain fatty acids.
- Energy Production: The compound is integral to the production of energy through the oxidation of fatty acids, contributing to ATP generation.
- Signaling Pathways: Butyryl Coenzyme A has been implicated in signaling pathways that regulate metabolic homeostasis and may influence gene expression related to lipid metabolism .
The synthesis of butyryl Coenzyme A lithium salt can be achieved through various methods:
- Enzymatic Synthesis: Utilizing enzymes such as acyl-CoA synthetase to catalyze the reaction between butyric acid and coenzyme A.
- Chemical Synthesis: Involves the direct reaction of butyric acid with coenzyme A under specific conditions to form the thioester bond, followed by lithium salt formation.
- Salt Formation: The lithium salt can be obtained by neutralizing butyryl Coenzyme A with lithium hydroxide or lithium chloride, ensuring solubility and stability in aqueous solutions .
Butyryl Coenzyme A lithium salt has diverse applications across various fields:
- Biochemical Research: Used as a substrate in studies investigating fatty acid metabolism and enzymatic activity.
- Pharmaceutical Development: Potential applications in drug development targeting metabolic disorders related to fatty acid oxidation.
- Agricultural Biotechnology: Investigated for its role in plant metabolism and potential benefits in crop enhancement through metabolic engineering .
Research on the interactions of butyryl Coenzyme A lithium salt focuses on its binding affinity with enzymes involved in lipid metabolism. Studies have shown that it effectively interacts with:
- Butyryl CoA Dehydrogenase: This enzyme catalyzes the oxidation of butyryl Coenzyme A, highlighting its importance in the metabolic pathway.
- Acyltransferases: These enzymes utilize butyryl Coenzyme A as an acyl donor, facilitating various biosynthetic processes .
Several compounds share structural and functional similarities with butyryl Coenzyme A lithium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Acetyl Coenzyme A | Short-chain acyl | Involved primarily in carbohydrate metabolism |
| Propionyl Coenzyme A | Short-chain acyl | Plays a role in propionate metabolism |
| Hexanoyl Coenzyme A | Longer acyl chain | Involved in long-chain fatty acid metabolism |
| Butyryl Coenzyme A sodium salt | Sodium instead of lithium | Similar function but different solubility characteristics |
Butyryl Coenzyme A lithium salt stands out due to its specific role in short-chain fatty acid metabolism and its unique interaction profile with enzymes involved in lipid processing .
Chemical Synthesis Protocols from Precursor Molecules
Chemical synthesis of butyryl coenzyme A lithium salt represents a complex multi-step process that requires careful manipulation of highly reactive intermediates [1]. The traditional approach involves the activation of butyric acid followed by coupling with coenzyme A under controlled conditions [23]. The synthesis typically begins with the preparation of butyryl adenylate as an activated intermediate, which subsequently reacts with coenzyme A to form the desired thioester linkage [26].
The mixed anhydride method has been extensively employed for the chemical synthesis of acyl-coenzyme A derivatives, though this approach often suffers from side reactions that can decrease overall yields [26]. Alternative approaches utilize N-hydroxysuccinimide esters of butyric acid, which provide superior yields compared to acid chloride or mixed anhydride methods due to reduced side reaction formation [26]. The synthesis process involves dissolving coenzyme A in suitable buffer solutions, typically potassium bicarbonate at concentrations of 1 molar, followed by addition of butyric anhydride in acetonitrile with a slight molar excess [32].
Recent advances in chemoenzymatic synthesis have demonstrated improved efficiency in producing functional acyl-coenzyme A molecules [36]. This approach combines initial chemical preparation of S-acylated pantetheine derivatives with subsequent one-pot enzymatic transformation to generate the final acyl-coenzyme A product [36]. The method relies on the substrate promiscuity of Escherichia coli CoaA, CoaD, and CoaE enzymes, which can accept substrates modified at either the carboxy terminus or the cysteamine moiety [36].
Table 1: Chemical Synthesis Methods and Yields
| Method | Starting Material | Coupling Agent | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Mixed Anhydride | Butyric Acid | Butyric Anhydride | 60-70% | 2-4 hours |
| N-Hydroxysuccinimide | Butyric Acid | NHS-Butyrate | 75-85% | 1-3 hours |
| Chemoenzymatic | Pantetheine Derivative | CoaA/CoaD/CoaE | 80-90% | 4-6 hours |
Biosynthetic Routes in Microbial Systems
Microbial biosynthesis of butyryl coenzyme A occurs through multiple metabolic pathways, with the acetyl-coenzyme A pathway being the most prominent route in bacterial systems [5]. This pathway involves the conversion of acetyl-coenzyme A to butyryl-coenzyme A through a four-step process closely related to the beta-oxidation of fatty acids in prokaryotes and eukaryotes [5]. The initial step involves the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A [34].
The subsequent reduction of acetoacetyl-coenzyme A to 3-hydroxybutyryl-coenzyme A is catalyzed by 3-hydroxybutyryl-coenzyme A dehydrogenase, utilizing nicotinamide adenine dinucleotide phosphate as the electron donor [35]. Dehydration of 3-hydroxybutyryl-coenzyme A proceeds through the action of crotonase to yield crotonyl-coenzyme A [35]. The final reduction step, catalyzed by butyryl-coenzyme A dehydrogenase electron-transferring flavoprotein complex, converts crotonyl-coenzyme A to butyryl-coenzyme A while generating a proton motive force through ferredoxin reduction [5].
Clostridium acetobutylicum represents a significant microbial system for butyryl-coenzyme A production, particularly during acetone-butanol-ethanol fermentation processes [10]. The organism employs phosphotransbutyrylase to catalyze the reversible conversion of butyryl-coenzyme A into butyryl phosphate, serving as a crucial regulatory step in butyrate metabolism [10]. Engineered Escherichia coli strains have been developed for controlled production of butyryl-coenzyme A-derived compounds through modular pathway engineering [8].
Table 2: Microbial Production Systems for Butyryl Coenzyme A
| Organism | Pathway Type | Key Enzymes | Production Rate | Culture Conditions |
|---|---|---|---|---|
| Clostridium acetobutylicum | Acetyl-CoA | Bcd-Etfαβ, PTB | 2.5-4.2 mM/h | Anaerobic, pH 6.0-6.5 |
| Escherichia coli (engineered) | Modular | AtoB, Hbd, Crt | 0.64-0.45 g/L | Anaerobic, pH 7.0 |
| Faecalibacterium prausnitzii | Acetyl-CoA | But, Bcd | 15-20 μmol/mg/min | Anaerobic, pH 6.8 |
The modular approach to microbial biosynthesis involves the systematic engineering of exchangeable production modules compatible with chassis cells for anaerobic production [8]. These modules comprise acyl-coenzyme A submodules, alcohol submodules, cofactor regeneration submodules, and alcohol acetyltransferase submodules [8]. Optimization strategies include manipulation of replication through plasmid copy number adjustment, transcriptional control via promoter selection, and translational enhancement through codon optimization [8].
Lithium Salt Formation and Crystallization Techniques
The formation of lithium salt derivatives of butyryl coenzyme A involves specific crystallization protocols that enhance stability and solubility characteristics compared to free acid forms . Lithium salt formation typically occurs through the addition of lithium hydroxide to aqueous solutions containing butyryl coenzyme A under controlled pH conditions . The process requires careful monitoring of solution pH to maintain optimal conditions for salt formation while preventing degradation of the coenzyme A moiety [15].
Crystallization techniques for lithium salts of coenzyme A derivatives employ controlled cooling methods or solvent substitution approaches [15]. The cooling crystallization method represents the preferred approach, often combined with other crystallization techniques to achieve optimal crystal formation [15]. Temperature control during crystallization proves critical, as elevated temperatures can facilitate crystal formation while potentially compromising molecular stability [19].
The choice of crystallization conditions significantly impacts the final product characteristics, with factors including solvent composition, temperature gradients, and nucleation control affecting crystal quality [19]. Multi-effect crystallization systems have been employed for lithium salt production, particularly when dealing with solutions exhibiting high boiling point elevations [19]. The crystallization process benefits from the decreased viscosity at elevated temperatures, which enhances crystallization behavior [19].
Table 3: Crystallization Parameters for Lithium Salt Formation
| Parameter | Optimal Range | Impact on Yield | Quality Indicators |
|---|---|---|---|
| pH | 7.5-8.0 | 85-95% | Crystal uniformity |
| Temperature | 4-20°C | 80-90% | Purity assessment |
| Lithium concentration | 0.1-0.5 M | 75-85% | Solubility characteristics |
| Cooling rate | 0.5-2°C/min | 70-85% | Crystal size distribution |
Purification during crystallization involves the simultaneous removal of impurities contained in reaction mixtures or extracts [15]. This approach proves particularly effective for removing coexisting impurities, especially analogous compounds with similar structures such as other reduced coenzyme derivatives [15]. Alcohols and ketones serve as particularly effective solvents for removing structurally similar analogous compounds during the crystallization process [15].
Chromatographic Purification Strategies
Chromatographic purification of butyryl coenzyme A lithium salt employs multiple separation techniques, with ion exchange chromatography representing the primary method for achieving high purity products . The separation mechanism relies on electrostatic interactions between charged ligands in the chromatographic matrix and ionizable groups in the coenzyme A molecule [16]. Anion exchange chromatography proves particularly effective due to the multiple phosphate groups present in the coenzyme A structure [16].
High-performance liquid chromatography systems utilizing reversed-phase columns provide excellent separation capabilities for coenzyme A derivatives [29]. The methodology typically employs C18 columns with gradient elution systems incorporating potassium phosphate buffers at pH 5.3 with acetonitrile as the organic modifier [32]. Flow rates of 1 milliliter per minute with linear gradients extending to 60% acetonitrile over 20-minute periods provide optimal separation [32].
Size exclusion chromatography serves as an additional purification step, particularly useful for removing high molecular weight contaminants and achieving final polishing of the product [18]. Superdex 200 columns equilibrated with phosphate buffer systems containing sodium chloride provide effective molecular weight-based separation [18]. The technique proves especially valuable when combined with other chromatographic methods in multi-step purification protocols [18].
Table 4: Chromatographic Purification Methods and Conditions
| Method | Column Type | Mobile Phase | Flow Rate | Recovery |
|---|---|---|---|---|
| Ion Exchange | DEAE Sepharose | KH₂PO₄ gradient | 2-3 mL/min | 85-95% |
| Reversed Phase | C18 (5μm) | KH₂PO₄/acetonitrile | 1 mL/min | 80-90% |
| Size Exclusion | Superdex 200 | Phosphate/NaCl | 0.4 mL/min | 75-85% |
| HPLC | Kinetex C18 | Phosphate buffer | 1 mL/min | 90-95% |
Advanced purification strategies incorporate solid-phase extraction techniques using Oasis hydrophilic-lipophilic balance cartridges for sample cleanup prior to chromatographic analysis [30]. The protocol involves sequential washing with methanol, equilibration with water, sample loading, desalting with water, and final elution with methanol containing ammonium acetate [30]. This approach effectively removes salts and other interfering compounds while maintaining coenzyme A integrity [30].
Membrane-based purification strategies have emerged as alternative approaches for separating coenzyme A derivatives from adenosine-based metabolites [27]. These methods address the challenging separation of compounds with very similar ionic profiles, including adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate [27]. The membrane approach offers potential cost advantages over traditional multi-step ion exchange chromatography protocols [27].








